Cas no 88360-87-6 (Amauromine)

Amauromine is a naturally occurring alkaloid compound derived from fungal sources, primarily studied for its potential bioactivity. It exhibits a unique indole-diterpenoid structure, contributing to its interaction with biological systems. Research indicates Amauromine may possess inhibitory effects on specific enzymes, making it a candidate for further pharmacological investigation. Its structural complexity also renders it valuable in synthetic chemistry for studying biosynthetic pathways and developing analogs. The compound is typically isolated in limited quantities, necessitating efficient extraction or synthetic methods. Analytical characterization is performed via HPLC, NMR, and mass spectrometry to ensure purity and structural confirmation. Further studies are required to fully elucidate its mechanisms and applications.
Amauromine structure
Amauromine structure
商品名:Amauromine
CAS番号:88360-87-6
MF:C32H36N4O2
メガワット:508.653847694397
CID:726480
PubChem ID:10369017

Amauromine 化学的及び物理的性質

名前と識別子

    • Amauromine
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-,(5aS,7aS,8aR,13aS,15aS,16aR)-
    • Antibiotic FR 900220
    • WF 6237
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-pyrazino[1'',2'':1,5
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
    • BDBM50382409
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione (ACI)
    • Pyrazino[1′′,2′′:1,5
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)- (9CI)
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, [5aS-(5aα,7aβ,8aα,13aα,15aβ,16aα)]- (ZCI)
    • (1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
    • Pyrazino(1'',2'':1,5;4'',5'':1',5')dipyrrolo(2,3-b:2',3'-b')diindole-7,15(5H,7ah)-dione, 5a,8,8a,13,13a,15a,16,16a-octahydro-8a,16a-bis(1,1-dimethyl-2-propenyl)-, (5aS-(5a-alpha,7a-beta,8a-alpha,13a-alpha,15a-beta,16a-alpha))-
    • Pyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)-
    • WF-6237
    • SCHEMBL8177353
    • ZB3XU39EJD
    • CHEMBL2022567
    • DTXSID901098576
    • CHEBI:217716
    • 88360-87-6
    • Novoamauromine
    • Epiamauromine
    • HY-N6097
    • CS-0032444
    • インチ: 1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
    • InChIKey: VKEAHNPKYMHYJJ-CBYNOBLXSA-N
    • ほほえんだ: C([C@]12C3C=CC=CC=3N[C@H]1N1C(=O)[C@@H]3C[C@]4(C5C=CC=CC=5N[C@H]4N3C(=O)[C@@H]1C2)C(C)(C)C=C)(C)(C)C=C

計算された属性

  • せいみつぶんしりょう: 508.28382640g/mol
  • どういたいしつりょう: 508.28382640g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 38
  • 回転可能化学結合数: 4
  • 複雑さ: 999
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.7
  • トポロジー分子極性表面積: 64.7

じっけんとくせい

  • 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (1.8E-5 g/L) (25 ºC),

Amauromine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69798-250ug
Amauromine
88360-87-6 98%
250ug
¥902.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69798-1mg
Amauromine
88360-87-6 98%
1mg
¥2435.00 2022-04-26
TRC
A575993-2.5mg
Amauromine
88360-87-6
2.5mg
$ 374.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912943-1mg
Amauromine
88360-87-6 98%
1mg
¥3,798.90 2022-09-29
BioAustralis
BIA-A1631-0.50 mg
Amauromine
88360-87-6 >95%byHPLC
0.50mg
$152.00 2023-09-14
1PlusChem
1P008DYU-1mg
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione
88360-87-6 ≥98%
1mg
$280.00 2024-04-20
A2B Chem LLC
AD90550-1mg
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione
88360-87-6 ≥98%
1mg
$198.00 2024-04-19
BioAustralis
BIA-A1631-2.50 mg
Amauromine
88360-87-6 >95%byHPLC
2.50mg
$532.00 2023-09-14
SHENG KE LU SI SHENG WU JI SHU
sc-391052-1 mg
Amauromine,
88360-87-6
1mg
¥1,354.00 2023-07-11
TRC
A575993-1mg
Amauromine
88360-87-6
1mg
$ 190.00 2023-04-19

Amauromine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
2.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane
2.1 Reagents: Methyl triflate Solvents: Dichloromethane
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Citric acid
3.3 Solvents: Ethyl acetate
4.1 Solvents: Benzene
4.2 Reagents: Triethylamine Solvents: Dichloromethane
4.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
5.2 Reagents: Sodium bicarbonate
5.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Cesium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.2 Reagents: Sodium sulfate Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  12 h, 0 °C → rt
リファレンス
Diastereodivergent Reverse Prenylation of Indole and Tryptophan Derivatives: Total Synthesis of Amauromine, Novoamauromine, and epi-Amauromine
Mueller, Jonas M.; et al, Angewandte Chemie, 2016, 55(15), 4798-4802

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Methyl triflate ,  2,6-Di-tert-butylpyridine Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  1 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide
2.2 overnight, rt
3.1 Reagents: Acetic acid ,  Hydrogen bromide
3.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
5.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Benzene
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid
1.3 Solvents: Ethyl acetate
2.1 Solvents: Benzene
2.2 Reagents: Triethylamine Solvents: Dichloromethane
2.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.2 Reagents: Sodium bicarbonate
3.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
2.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
リファレンス
Preparation of pyrrolo[2,3-b]indoles carrying a β-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2010, 8(10), 2430-2438

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen bromide
1.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
3.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Methyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Solvents: Benzene
3.2 Reagents: Triethylamine Solvents: Dichloromethane
3.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.2 Reagents: Sodium bicarbonate
4.3 Solvents: Dichloromethane
リファレンス
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
リファレンス
Preparation of pyrrolo[2,3-b]indoles carrying a β-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2010, 8(10), 2430-2438

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
3.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
2.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid
3.1 Reagents: Ammonia Solvents: Methanol
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
5.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Methanol ,  Sodium carbonate Solvents: Methanol
リファレンス
Structure of amauromine, a new hypotensive vasodilator produced by Amauroascus sp
Takase, Shigehiro; et al, Tetrahedron, 1985, 41(15), 3037-48

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
2.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide
1.2 overnight, rt
2.1 Reagents: Acetic acid ,  Hydrogen bromide
2.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
4.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: 9-octyl-9-BBN ,  1,1-Dimethylethyl (2Z)-3-phenyl-2-buten-1-yl carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  5-(11bR)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepi… Solvents: Dichloromethane ;  23 °C
2.1 Reagents: Cesium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt
2.2 Reagents: Sodium sulfate Solvents: Dichloromethane ;  10 min, rt
2.3 Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
2.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  12 h, 0 °C → rt
リファレンス
Diastereodivergent Reverse Prenylation of Indole and Tryptophan Derivatives: Total Synthesis of Amauromine, Novoamauromine, and epi-Amauromine
Mueller, Jonas M.; et al, Angewandte Chemie, 2016, 55(15), 4798-4802

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
2.1 Reagents: Ammonia Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
4.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Sodium sulfate Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
2.1 Reagents: Methyl triflate ,  2,6-Di-tert-butylpyridine Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
リファレンス
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

Amauromine Raw materials

Amauromine Preparation Products

Amauromine 関連文献

Amauromineに関する追加情報

Amauromine: A Comprehensive Overview

Amauromine, also known by its CAS No. 88360-87-6, is a compound of significant interest in the fields of chemistry and pharmacology. This compound has garnered attention due to its unique properties and potential applications in various industries. In this article, we will delve into the latest research findings and provide a detailed analysis of Amauromine and its implications.

The chemical structure of Amauromine is characterized by its intricate arrangement of atoms, which contributes to its distinctive properties. Recent studies have highlighted the importance of understanding the molecular interactions of Amauromine in order to harness its potential fully. Researchers have employed advanced spectroscopic techniques to elucidate the compound's structure, revealing insights into its stability and reactivity.

One of the most promising aspects of Amauromine is its bioactivity. Preliminary experiments have demonstrated that it exhibits significant biological activity, particularly in the context of drug development. Scientists have explored its potential as a lead compound for designing new therapeutic agents. The ability of Amauromine to interact with specific biological targets has been a focal point of recent investigations, with encouraging results suggesting its suitability for further exploration.

The synthesis of Amauromine has also been a subject of extensive research. Chemists have developed innovative synthetic routes to produce this compound efficiently and cost-effectively. These advancements have not only improved the scalability of production but also opened avenues for exploring derivatives with enhanced properties. The development of novel synthetic methodologies has been instrumental in advancing our understanding of Amauromine's chemistry.

In terms of applications, Amauromine holds potential in several industries, including pharmaceuticals, agriculture, and materials science. Its versatility as a building block for more complex molecules makes it a valuable asset in chemical synthesis. Recent studies have explored its role in drug delivery systems, where it has shown promise as a carrier for therapeutic agents. Additionally, its use in agrochemicals has been investigated, with findings indicating its potential as an effective plant growth regulator.

The environmental impact of Amauromine is another critical area of research. As industries increasingly prioritize sustainability, understanding the ecological footprint of compounds like Amauromine becomes essential. Studies have examined its biodegradability and toxicity, providing valuable insights into its safe handling and disposal. These findings are crucial for ensuring that the use of Amauromine aligns with environmental protection goals.

Looking ahead, the future of Amauromine appears bright, with ongoing research aimed at unlocking its full potential. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to new discoveries and applications. The integration of cutting-edge technologies, such as artificial intelligence and machine learning, promises to accelerate the development process and enhance our understanding of this compound.

In conclusion, Amauromine, with its CAS No. 88360-87-6, stands as a testament to the relentless pursuit of scientific advancement. Its unique properties, coupled with the latest research findings, position it as a key player in various industries. As we continue to explore its capabilities, the possibilities for leveraging this compound are endless.

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